Cas no 2228313-70-8 (1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one)

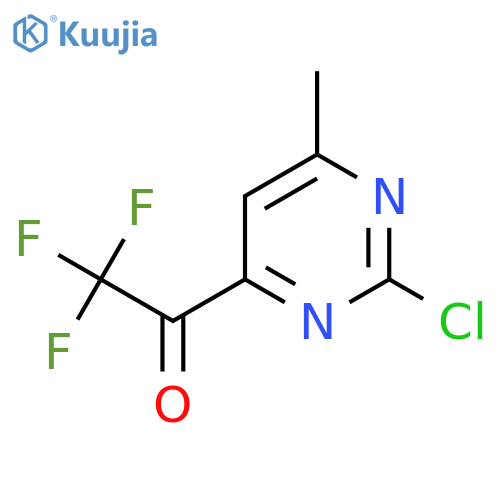

2228313-70-8 structure

商品名:1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one

- 2228313-70-8

- EN300-1960665

-

- インチ: 1S/C7H4ClF3N2O/c1-3-2-4(13-6(8)12-3)5(14)7(9,10)11/h2H,1H3

- InChIKey: AHPFAHSSWLFWKF-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC(C)=CC(C(C(F)(F)F)=O)=N1

計算された属性

- せいみつぶんしりょう: 223.9964249g/mol

- どういたいしつりょう: 223.9964249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 42.8Ų

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1960665-2.5g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 2.5g |

$2100.0 | 2023-09-17 | ||

| Enamine | EN300-1960665-5g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 5g |

$3105.0 | 2023-09-17 | ||

| Enamine | EN300-1960665-0.25g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 0.25g |

$985.0 | 2023-09-17 | ||

| Enamine | EN300-1960665-0.5g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 0.5g |

$1027.0 | 2023-09-17 | ||

| Enamine | EN300-1960665-1.0g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 1g |

$0.0 | 2023-05-23 | ||

| Enamine | EN300-1960665-0.05g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 0.05g |

$900.0 | 2023-09-17 | ||

| Enamine | EN300-1960665-0.1g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 0.1g |

$943.0 | 2023-09-17 | ||

| Enamine | EN300-1960665-1g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 1g |

$1070.0 | 2023-09-17 | ||

| Enamine | EN300-1960665-10g |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |

2228313-70-8 | 10g |

$4606.0 | 2023-09-17 |

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2228313-70-8 (1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量